2-Iodo-4'-methoxy-1,1'-biphenyl
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Overview
Description
2-Iodo-4’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an iodine atom at the 2-position and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4’-methoxy-1,1’-biphenyl typically involves the iodination of 4’-methoxy-1,1’-biphenyl. One common method is the Sandmeyer reaction, where 4’-methoxy-1,1’-biphenyl is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production of 2-Iodo-4’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-iodo-4’-methoxybenzaldehyde or 2-iodo-4’-methoxybenzoic acid.
Coupling: Formation of extended biphenyl systems with various functional groups.
Scientific Research Applications
2-Iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Iodo-4’-methoxy-1,1’-biphenyl depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodobiphenyl: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain reactions.
4-Iodo-2-methoxy-1,1’-biphenyl: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Iodo-4’-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
CAS No. |
197292-94-7 |
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Molecular Formula |
C13H11IO |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1-iodo-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
FYFZFFBAOKJZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2I |
Origin of Product |
United States |
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